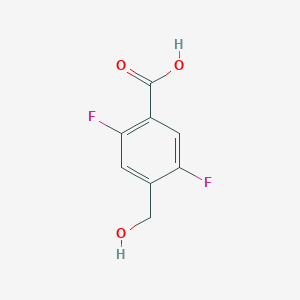
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropylamine and a triazole precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction in large reactors, optimizing reaction conditions, and employing continuous flow processes to ensure consistent quality and yield.
化学反应分析
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(2,2-Dimethylpropyl)-1H-1,2,3-triazol-3-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-5-amine: This compound has a different substitution pattern on the triazole ring.
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-thiol: This compound contains a thiol group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. It may exhibit different reactivity, stability, and biological activity compared to its analogs.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)4-11-5-9-6(8)10-11/h5H,4H2,1-3H3,(H2,8,10) |
InChI 键 |
SPSBMVJOXOIEJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1C=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
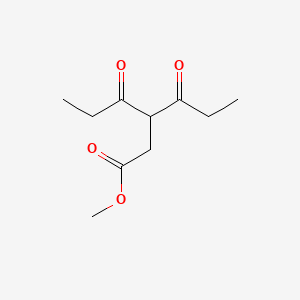

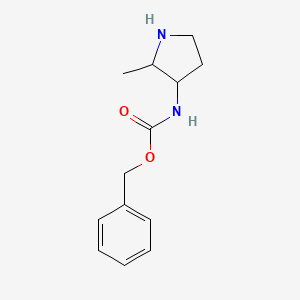
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
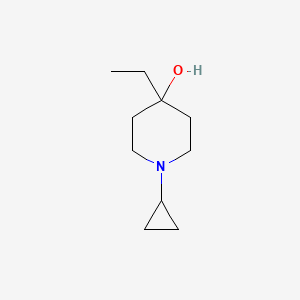
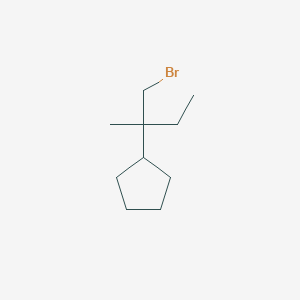
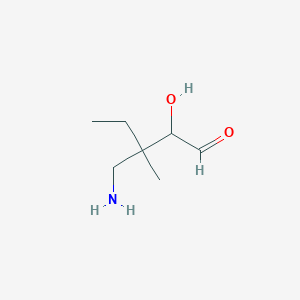
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)

